1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate
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Overview
Description
1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring, an acetamidophenyl group, and a methylbenzoate moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE typically involves a multi-step process. One common method includes the condensation reaction between 4-acetamidophenylhydrazine and 2-naphthaldehyde to form the Schiff base. This intermediate is then esterified with 4-methylbenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-[(4-FLUOROPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE: Similar structure but with a fluorine atom, leading to different chemical properties.
1-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE: Contains a methoxy group, affecting its reactivity and applications.
Uniqueness
1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22N2O3 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
[1-[(4-acetamidophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H22N2O3/c1-18-7-9-21(10-8-18)27(31)32-26-16-11-20-5-3-4-6-24(20)25(26)17-28-22-12-14-23(15-13-22)29-19(2)30/h3-17H,1-2H3,(H,29,30) |
InChI Key |
KSJJSQNYZJRUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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